The compound is cataloged under the CAS number 1510146-24-3 and can be found in various chemical databases, including BenchChem and PubChem. It is primarily classified as an organic compound, specifically within the category of naphthalenes and their derivatives, which are known for diverse biological activities.
The synthesis of 8-(Cyclohexylmethylamino)naphthalen-2-ol typically involves multi-step organic reactions. The following outlines a general synthetic route:
The molecular formula of 8-(Cyclohexylmethylamino)naphthalen-2-ol is with a molecular weight of approximately 225.32 g/mol.
The structural representation can be derived from its SMILES notation: C1=CC2=C(C=C1)C(=C(C=C2)NCCCCC)O
.
8-(Cyclohexylmethylamino)naphthalen-2-ol can participate in various chemical reactions:
The mechanism of action for 8-(Cyclohexylmethylamino)naphthalen-2-ol involves its interaction with biological targets, primarily through receptor binding or enzyme modulation:
Studies suggest that compounds with similar structures exhibit significant activity against various biological targets, indicating potential therapeutic effects.
8-(Cyclohexylmethylamino)naphthalen-2-ol has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4